molecular formula C11H19NO9 B13866667 (2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B13866667
M. Wt: 313.28 g/mol
InChI Key: SQVRNKJHWKZAKO-NRWTUWCGSA-N
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Description

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a trideuterioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. detailed industrial production methods are not explicitly documented .

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the trideuterioacetyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the trideuterioacetyl group can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those requiring specific stereochemistry.

Biology

In biological research, the compound’s multiple hydroxyl groups make it a potential candidate for studying interactions with enzymes and other biomolecules.

Medicine

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism by which (2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid exerts its effects is not well-understood. its multiple hydroxyl groups and stereochemistry suggest that it could interact with various molecular targets, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxane derivatives with multiple hydroxyl groups and amino functionalities. Examples include:

  • (2S,4S,5R,6R)-2,4-dihydroxy-5-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
  • (2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trifluoroacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Uniqueness

The presence of the trideuterioacetyl group in (2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid makes it unique compared to other similar compounds. This deuterium labeling can be useful in studies involving isotopic labeling and tracing .

Properties

Molecular Formula

C11H19NO9

Molecular Weight

313.28 g/mol

IUPAC Name

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3,4+1

InChI Key

SQVRNKJHWKZAKO-NRWTUWCGSA-N

Isomeric SMILES

[2H]C([2H])([2H])[13C](=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Origin of Product

United States

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